molecular formula C12H13N5S B15065824 4-(2,8-Dimethylimidazo[1,2-a]pyridin-3-yl)-2-hydrazinylthiazole CAS No. 886504-12-7

4-(2,8-Dimethylimidazo[1,2-a]pyridin-3-yl)-2-hydrazinylthiazole

Cat. No.: B15065824
CAS No.: 886504-12-7
M. Wt: 259.33 g/mol
InChI Key: PSYKJSPEQABHSI-UHFFFAOYSA-N
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Description

4-(2,8-Dimethylimidazo[1,2-a]pyridin-3-yl)-2-hydrazinylthiazole is a complex heterocyclic compound that has garnered attention in the fields of medicinal chemistry and synthetic organic chemistry. This compound features a unique structure combining an imidazo[1,2-a]pyridine moiety with a thiazole ring, making it a valuable scaffold for the development of new pharmaceuticals and chemical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,8-Dimethylimidazo[1,2-a]pyridin-3-yl)-2-hydrazinylthiazole typically involves multicomponent reactions, condensation reactions, and intramolecular cyclizations. One common method includes the condensation of 2-aminopyridines with arylglyoxals and Meldrum’s acid . This method is advantageous due to its simplicity and high yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale multicomponent reactions, utilizing automated reactors to ensure consistency and efficiency. The use of transition metal catalysis and photocatalysis strategies can enhance the yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

4-(2,8-Dimethylimidazo[1,2-a]pyridin-3-yl)-2-hydrazinylthiazole undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using metal-free oxidation strategies.

    Reduction: Reduction reactions can be performed using common reducing agents like sodium borohydride.

    Substitution: Substitution reactions often involve nucleophilic or electrophilic reagents.

Common Reagents and Conditions

    Oxidation: Metal-free oxidation using oxidizing agents like hydrogen peroxide.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophilic substitution using halides or electrophilic substitution using acids.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazo[1,2-a]pyridine derivatives, while reduction may produce hydrazine derivatives .

Scientific Research Applications

4-(2,8-Dimethylimidazo[1,2-a]pyridin-3-yl)-2-hydrazinylthiazole has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(2,8-Dimethylimidazo[1,2-a]pyridin-3-yl)-2-hydrazinylthiazole involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit Rab11A prenylation, which is crucial for its biological activity . The compound’s unique structure allows it to interact with various enzymes and receptors, leading to its diverse biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(2,8-Dimethylimidazo[1,2-a]pyridin-3-yl)-2-hydrazinylthiazole stands out due to its combined imidazo[1,2-a]pyridine and thiazole structure, which enhances its chemical reactivity and biological activity. This unique combination makes it a valuable compound for developing new therapeutic agents and chemical research tools .

Properties

CAS No.

886504-12-7

Molecular Formula

C12H13N5S

Molecular Weight

259.33 g/mol

IUPAC Name

[4-(2,8-dimethylimidazo[1,2-a]pyridin-3-yl)-1,3-thiazol-2-yl]hydrazine

InChI

InChI=1S/C12H13N5S/c1-7-4-3-5-17-10(8(2)14-11(7)17)9-6-18-12(15-9)16-13/h3-6H,13H2,1-2H3,(H,15,16)

InChI Key

PSYKJSPEQABHSI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CN2C1=NC(=C2C3=CSC(=N3)NN)C

Origin of Product

United States

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